Dodecyl Chain Confers ~2-Fold Antimycobacterial Potency Advantage Over Decyl Analog in Mtb H37Rv MIC Assay
In a direct head-to-head comparison within a single published study, the N9-(ethylcarboxymethyl)-substituted dodecylthio purine analog (compound 21, bearing the identical C12 6-thio chain as the target compound) exhibited an MIC of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv, which is a 2.0-fold improvement over the corresponding decylthio (C10) analog (compound 20, MIC = 1.56 µg/mL) [1]. While this comparison involves the N9-ethylcarboxymethyl derivative rather than the parent 7H-purine, the C6-thio chain SAR trend is established within a controlled structural series. The unsubstituted N9 parent (6-dodecylsulfanyl-7H-purine) serves as the direct synthetic precursor for such N9-functionalized analogs and is the appropriate starting scaffold for SAR exploration at N9 [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.78 µg/mL (for 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine, the N9-substituted analog bearing the identical C12 6-thio chain) |
| Comparator Or Baseline | 1.56 µg/mL (for 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine, the C10 analog) |
| Quantified Difference | 2.0-fold lower MIC (greater potency) for the C12 vs. C10 chain |
| Conditions | Mtb H37Rv strain; assay conducted at Southern Research Institute through TAACF screening program |
Why This Matters
Procurement of the dodecyl (C12) scaffold rather than the decyl (C10) scaffold enables access to a 2-fold antimycobacterial potency advantage in downstream N9-derivatization programs, a meaningful difference for hit-to-lead optimization where sub-µg/mL MIC values are desirable.
- [1] Pathak AK, Pathak V, Seitz LE, Suling WJ, Reynolds RC. Antimycobacterial agents. 1. Thio analogues of purine. J Med Chem. 2004;47(1):273-276. doi:10.1021/jm030389b. PMID: 14695841. View Source
- [2] PubChem CID 3778984: 6-dodecylsulfanyl-7H-purine is listed with NSC number NSC21310, indicating its status within the NCI screening collection as an unsubstituted N9 parent scaffold. View Source
